2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 5,6,7-trifluoroindole with an appropriate chloroacetamide derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like ether or ethanol.
Coupling reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, oxidized indole compounds, reduced amines or alcohols, and biaryl compounds .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(5,6,7-Trifluoro-1H-indol-3-yl)quinoline-5-carboxamide: A potent inhibitor of the androgen receptor, used in the treatment of prostate cancer.
Fluorinated quinolines: Known for their antibacterial and antiviral activities.
Uniqueness
2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetamide group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl groups enhance its stability and bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O/c13-4-9(19)17-2-1-6-5-18-12-7(6)3-8(14)10(15)11(12)16/h3,5,18H,1-2,4H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXZPKKNEGHATB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=C(C(=C1F)F)F)CCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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